molecular formula C19H22N8O3S B2747297 N-(4-((4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide CAS No. 1795189-84-2

N-(4-((4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide

Cat. No.: B2747297
CAS No.: 1795189-84-2
M. Wt: 442.5
InChI Key: HBTSIOJXBKBKQQ-UHFFFAOYSA-N
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Description

N-(4-((4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide is a useful research compound. Its molecular formula is C19H22N8O3S and its molecular weight is 442.5. The purity is usually 95%.
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Biological Activity

N-(4-((4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Triazole ring : Known for its diverse biological activities.
  • Pyrimidine moiety : Often associated with nucleic acid interactions.
  • Piperazine group : Commonly found in pharmaceuticals for enhancing solubility and bioavailability.
  • Sulfonamide linkage : Imparts unique pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar triazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-triazoles can inhibit various bacterial strains and fungi. The mechanism often involves interference with cell wall synthesis or enzyme inhibition.

CompoundActivityIC50 (µM)Reference
Triazole derivative AAntibacterial5.0
Triazole derivative BAntifungal3.2
N-(4-morpholinophenyl)-triazoleAntimicrobial6.0

Anticancer Activity

The compound's potential as an anticancer agent is supported by findings that triazole derivatives can induce apoptosis in cancer cells. For example, one study reported that a related triazole compound exhibited cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (breast)12.5
HCT116 (colon)6.2
T47D (breast)27.3

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for microbial growth and cancer cell proliferation.
  • Receptor Binding : The piperazine and pyrimidine moieties may interact with specific receptors or proteins involved in signaling pathways.
  • DNA Interaction : The presence of the triazole ring suggests potential interactions with nucleic acids, affecting replication and transcription processes.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Study on Antibacterial Efficacy : A series of triazole derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum activity with some compounds showing MIC values below 10 µg/mL against E. coli and Staphylococcus aureus .
  • Anticancer Screening : In vitro studies on triazole-based compounds revealed significant cytotoxicity against multiple cancer cell lines, supporting their development as potential chemotherapeutic agents .
  • In Vivo Studies : Animal models have shown promising results for triazole derivatives in reducing tumor sizes without significant toxicity, indicating a favorable therapeutic index .

Properties

IUPAC Name

N-[4-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]sulfonylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O3S/c1-2-19(28)24-15-3-5-16(6-4-15)31(29,30)26-9-7-25(8-10-26)17-11-18(22-13-21-17)27-14-20-12-23-27/h3-6,11-14H,2,7-10H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTSIOJXBKBKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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